molecular formula C7H12O3 B8688604 Methyl 3-formylpentanoate CAS No. 40630-07-7

Methyl 3-formylpentanoate

Cat. No.: B8688604
CAS No.: 40630-07-7
M. Wt: 144.17 g/mol
InChI Key: KHJXZEQLODIMJX-UHFFFAOYSA-N
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Description

Methyl 3-formylpentanoate is an organic compound characterized by a pentanoate ester backbone with a formyl (-CHO) substituent at the third carbon position. Its molecular formula is C₇H₁₀O₃, combining ester and aldehyde functional groups. This dual functionality enables unique reactivity, particularly in cyclocondensation reactions. For example, it reacts with (R)-phenylglycinol to form bicyclic lactams, a process critical in synthesizing chiral intermediates for pharmaceuticals .

Key Properties (from synthesis in ):

  • Boiling Point: 93–96 °C at 0.1 mmHg
  • IR Peaks: 1711 cm⁻¹ (ester C=O) and 1743 cm⁻¹ (aldehyde C=O)
  • ¹H NMR: δ 9.72 (s, 1H, aldehyde proton), 3.69 (s, 3H, ester OCH₃)
  • ¹³C NMR: δ 202.7 (aldehyde carbon), 172.2 (ester carbonyl)

Properties

CAS No.

40630-07-7

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 3-formylpentanoate

InChI

InChI=1S/C7H12O3/c1-3-6(5-8)4-7(9)10-2/h5-6H,3-4H2,1-2H3

InChI Key

KHJXZEQLODIMJX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC)C=O

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Alcoholysis

Methyl 3-formylpentanoate undergoes alcoholysis in the presence of acid catalysts to form substituted esters. For example:

  • Reaction with methanol in the presence of p-toluenesulfonic acid (p-TsOH) at 20°C yields methyl 4-methyl-3-formylpentanoate derivatives. This reaction is critical for synthesizing intermediates used in cyclopropane ring formation .

Conditions Catalyst Temperature Product Yield
Methanol + p-TsOHAcidic20°CMethyl 4-methyl-3-formylpentanoate~65%

Cyclization to Cyclopropane Derivatives

The compound serves as a precursor for cyclopropane synthesis via base-mediated intramolecular aldol condensation:

  • Base treatment (e.g., concentrated NaOH) in acetone with hydrochloric acid hydrolysis produces trans-2,2-dimethyl-3-formyl-cyclopropane-1-carboxylic acid .

  • Key steps :

    • Saponification of the ester group.

    • Aldol condensation to form the cyclopropane ring.

    • Acidic hydrolysis to yield the final carboxylic acid .

Reagent Conditions Product Yield
NaOH (aq.) + HCl20–25°C, 20 hourstrans-2,2-dimethyl-3-formyl-cyclopropane-1-carboxylic acid70–80%

Hydrolysis and Saponification

This compound undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl or H₂SO₄ in aqueous acetone) cleaves the ester to form 4-methyl-3-formylpentanoic acid .

  • Basic saponification (NaOH in non-aqueous media with phase-transfer catalysts) yields carboxylate salts, which are intermediates for further functionalization .

Reaction with Nucleophiles

The formyl group participates in nucleophilic additions:

  • Grignard reagents or organometallic compounds add to the aldehyde, forming secondary alcohols .

  • Amines react to form Schiff bases, though specific examples are not detailed in the provided sources.

Thermal Stability and Decomposition

While direct data on thermal decomposition is limited, analogous esters (e.g., methyl pentanoate) exhibit ϕ-sensitivity in combustion studies, suggesting potential instability at elevated temperatures .

Comparison with Similar Compounds

Methyl 3-methylpentanoate

  • Molecular Formula : C₇H₁₂O₂
  • Applications: Used as a flavoring agent due to its fruity odor. Lacks the aldehyde-driven reactivity of Methyl 3-formylpentanoate .

3-Ethylpentanal

  • Molecular Formula : C₇H₁₄O
  • Hazards : Irritant to eyes/skin (common for aldehydes); requires precautions during handling .

2-Methyl-3-pentanone

  • Molecular Formula : C₆H₁₂O
  • Functional Groups : Ketone
  • Reactivity : Less electrophilic than aldehydes; participates in ketone-specific reactions (e.g., Grignard additions) .

Physical and Chemical Properties

Property This compound Methyl 3-methylpentanoate 3-Ethylpentanal
Molecular Weight 142.15 g/mol 128.17 g/mol 114.19 g/mol
Functional Groups Ester, Aldehyde Ester Aldehyde
Boiling Point 93–96 °C (0.1 mmHg) ~145 °C (est.) ~150 °C (est.)
Key Reactivity Cyclocondensation Ester hydrolysis Aldol addition

Notes:

  • The aldehyde group in this compound enhances its electrophilicity compared to ketones or simple esters.
  • Methyl 3-methylpentanoate lacks cross-reactive sites, limiting its utility in multi-step syntheses .

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